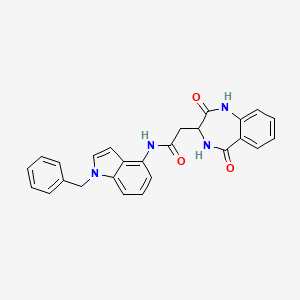![molecular formula C26H30N2O3 B14953316 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B14953316.png)
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(3,3-diphenylpropyl)propanamide is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide typically involves a multi-step process. One common method is the phosphine-catalyzed [3 + 2] annulation reaction. This reaction involves the use of γ-substituted allenoates and succinimides, resulting in the formation of 2-azaspiro[4.4]nonene-1,3-dione derivatives . The reaction conditions are generally mild, with the reaction proceeding at room temperature and yielding the desired product in high yields and excellent regioselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or spirocyclic derivatives.
科学研究应用
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation or apoptosis, making it a candidate for anticancer research.
相似化合物的比较
Similar Compounds
2-azaspiro[4.4]nonene-1,3-dione: A simpler spirocyclic compound with similar structural features.
1,7-diazaspiro[4.4]nonene: Another spirocyclic compound with two nitrogen atoms in the ring.
Indeno-spiro compounds: Compounds with a spirocyclic structure fused to an indene ring.
Uniqueness
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide is unique due to its combination of a spirocyclic core with a diphenylpropyl side chain. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C26H30N2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-(3,3-diphenylpropyl)propanamide |
InChI |
InChI=1S/C26H30N2O3/c29-23(14-18-28-24(30)19-26(25(28)31)15-7-8-16-26)27-17-13-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,27,29) |
InChI 键 |
FYFGWDCOIUMAIW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B14953237.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14953248.png)
![N-[2-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B14953252.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14953262.png)

![7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14953270.png)
![methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14953279.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953283.png)

![N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B14953290.png)
![2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14953292.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14953301.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14953304.png)
